molecular formula C19H29N3O B1393428 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone CAS No. 1216635-36-7

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone

Cat. No.: B1393428
CAS No.: 1216635-36-7
M. Wt: 315.5 g/mol
InChI Key: RDGJOTPJJMVZME-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone is a synthetic compound known for its versatile applications in scientific research. It is a synthetic cathinone that has gained attention for its stimulant effects and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological systems, making it a subject of interest in multiple fields of study.

Scientific Research Applications

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and catalyst in various organic synthesis reactions.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(Dimethylamino)benzaldehyde, which is then subjected to a series of reactions involving piperidine derivatives. Common reagents used in these reactions include reducing agents, catalysts, and solvents to facilitate the formation of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, including stimulant and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    4-(Dimethylamino)triphenylphosphine: Utilized in coupling reactions and as a ligand in coordination chemistry.

Uniqueness

4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone is unique due to its dual piperidyl structure, which enhances its ability to interact with biological systems and makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-piperidin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-21(2)18-5-3-17(4-6-18)19(23)22-13-9-16(10-14-22)15-7-11-20-12-8-15/h3-6,15-16,20H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGJOTPJJMVZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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